

Structural Analysis of Methyl 2-chloro-3-oxopentanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-chloro-3-oxopentanoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of **methyl 2-chloro-3-oxopentanoate**, a halogenated β -keto ester of interest in organic synthesis and potential pharmaceutical applications. This document compiles available data on its chemical and physical properties, synthesis, and spectroscopic characteristics. Due to the limited availability of experimental structural and detailed spectroscopic data in the public domain, this guide also outlines general reactivity pathways for α -chloro β -keto esters, offering insights into the potential chemical behavior of the title compound. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and related molecules.

Chemical Identity and Physical Properties

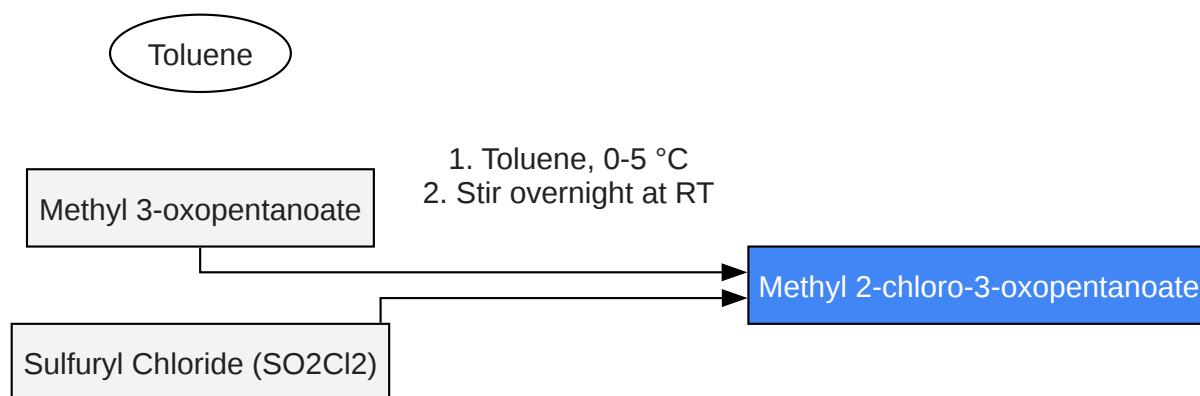
Methyl 2-chloro-3-oxopentanoate is a derivative of pentanoic acid characterized by a chlorine atom at the α -position and a ketone at the β -position relative to the ester carbonyl group. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C6H9ClO3	[1]
Molecular Weight	164.59 g/mol	[1]
IUPAC Name	methyl 2-chloro-3-oxopentanoate	[1]
CAS Number	114192-09-5	[1]
InChI Key	HQKDHMCNAMQTFI-UHFFFAOYSA-N	[1]
SMILES	CCC(=O)C(C(=O)OC)Cl	[1]
Physical Form	Liquid	[2]
Boiling Point	77-79 °C at 13 hPa	
Density	1.199 g/mL at 20 °C	

Synthesis Protocol

A detailed experimental protocol for the synthesis of **methyl 2-chloro-3-oxopentanoate** has been reported. The synthesis involves the chlorination of a β -keto ester precursor.

Reaction Scheme



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Caption: Synthesis of **Methyl 2-chloro-3-oxopentanoate**.

Experimental Procedure

The synthesis of **methyl 2-chloro-3-oxopentanoate** is achieved through the chlorination of methyl 3-oxopentanoate using sulfuryl chloride. The following protocol is based on a reported procedure^[1]:

Materials:

- Methyl 3-oxopentanoate (104 g, 0.8 mol)
- Sulfuryl chloride (108 g, 0.8 mol)
- Toluene (500 ml)

Procedure:

- A solution of methyl 3-oxopentanoate in toluene is prepared in a suitable reaction vessel.
- The solution is cooled to a temperature between 0 and 5 °C.
- Sulfuryl chloride is added dropwise to the cooled solution.
- Following the addition, the reaction mixture is stirred at room temperature overnight.
- The toluene is removed by evaporation.

Yield:

The reported yield for this procedure is 131.6 g (100% of the theoretical yield) of the title compound^[1].

Structural and Spectroscopic Data

Detailed experimental data on the three-dimensional structure of **methyl 2-chloro-3-oxopentanoate**, including bond lengths, bond angles, and dihedral angles, are not readily available in the public literature. Spectroscopic data is referenced in chemical databases, though complete datasets are not fully accessible.

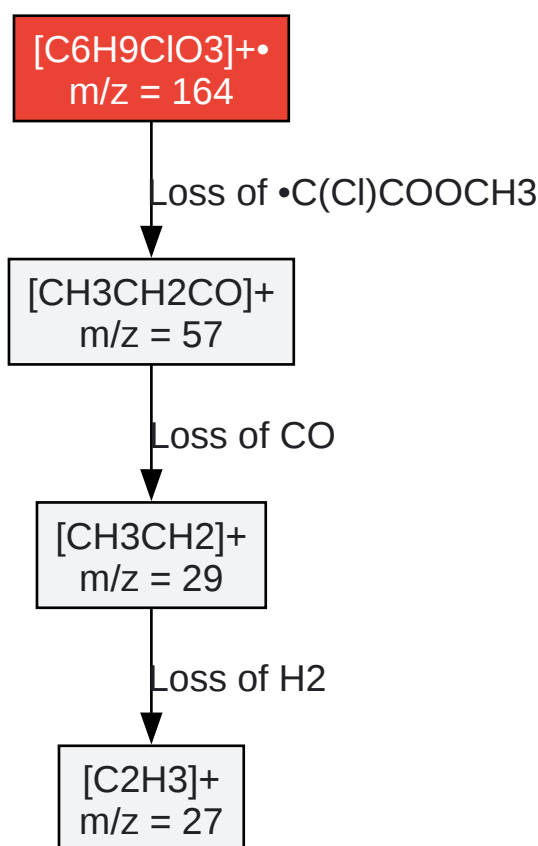
Spectroscopic Data Summary

The following table summarizes the types of spectroscopic data available for **methyl 2-chloro-3-oxopentanoate** in public databases.

Spectroscopic Technique	Database Reference	Notes
¹³ C Nuclear Magnetic Resonance (NMR)	SpectraBase	Data available but not detailed in search results.
Infrared (IR) Spectroscopy	SpectraBase	Vapor phase IR spectrum available but not detailed.
Gas Chromatography-Mass Spectrometry (GC-MS)	NIST	Top three peaks reported at m/z = 57, 29, and 27.

Mass Spectrometry Fragmentation

The most abundant fragment ions observed in the mass spectrum of **methyl 2-chloro-3-oxopentanoate** are at m/z values of 57, 29, and 27. A plausible fragmentation pattern is outlined below:



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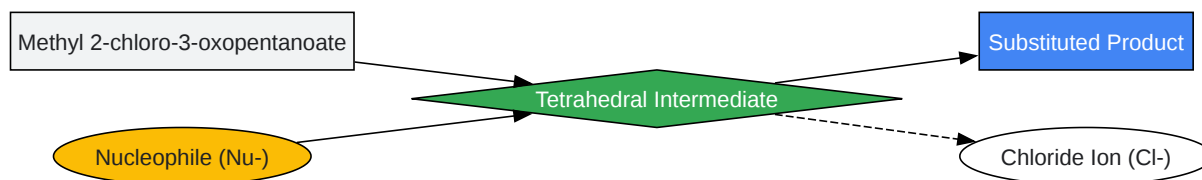
Caption: Plausible MS fragmentation of **Methyl 2-chloro-3-oxopentanoate**.

Reactivity and Potential Signaling Pathways

Direct experimental evidence for the involvement of **methyl 2-chloro-3-oxopentanoate** in specific biological signaling pathways is not documented in the available literature. However, the chemical reactivity of the α -chloro β -keto ester functional group suggests a susceptibility to nucleophilic attack. This reactivity could be a basis for interaction with biological nucleophiles, a common mechanism for the activity of many bioactive compounds.

General Reactivity with Nucleophiles

The presence of the electron-withdrawing carbonyl and ester groups enhances the electrophilicity of the α -carbon, making it a target for nucleophilic substitution. A general workflow for the reaction of an α -chloro β -keto ester with a nucleophile is depicted below.



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Caption: General nucleophilic substitution at the α -carbon.

This reactivity is a key consideration for its potential biological activity and in designing synthetic pathways utilizing this compound as an intermediate.

Conclusion

Methyl 2-chloro-3-oxopentanoate is a halogenated keto-ester with well-defined physical properties and a straightforward synthetic route. While detailed experimental structural and spectroscopic data are not fully available in the public domain, existing database entries provide a foundational understanding of its chemical nature. The inherent reactivity of the α -chloro β -keto ester moiety suggests its potential as a versatile intermediate in organic synthesis and as a candidate for further investigation in drug discovery and development, particularly in contexts where covalent modification of biological targets is a desired mechanism of action. Further research is warranted to fully elucidate its three-dimensional structure, detailed spectroscopic profile, and biological activity.

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References

- 1. Methyl 2-chloro-3-oxopentanoate | C₆H₉ClO₃ | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]
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